molecular formula C18H25F3O B1166139 creation bond CAS No. 102087-19-4

creation bond

Cat. No.: B1166139
CAS No.: 102087-19-4
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Description

Creation Bond is a specialized chemical reagent designed for advanced materials science and chemistry research. It facilitates the formation of robust molecular interfaces, serving as a critical tool for investigators developing novel composite materials, polymers, and surface coatings. Its mechanism involves creating a stable hybrid layer through molecular interdiffusion and cross-linking, enhancing the structural integrity between dissimilar substrates. Researchers utilize this compound to study adhesion mechanisms, improve the durability of synthetic materials, and engineer new bio-compatible interfaces. The precise formulation allows for controlled bonding strength and environmental resistance, making it invaluable for experimental applications in various scientific fields. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All handling procedures must adhere to strict laboratory safety protocols.

Properties

CAS No.

102087-19-4

Molecular Formula

C18H25F3O

Synonyms

creation bond

Origin of Product

United States

Scientific Research Applications

Materials Science

  • The discovery of single-electron covalent bonds can lead to the development of new materials with unique properties. These materials may exhibit enhanced electrical conductivity or stability under extreme conditions, making them suitable for advanced electronics and nanotechnology applications.

Pharmaceuticals

  • Organosilicon compounds are increasingly utilized in drug formulation due to their ability to modify biological activity. The ability to produce these compounds biologically could reduce costs and environmental impact associated with traditional synthetic methods .

Environmental Sustainability

  • The enzymatic production of silicon-carbon bonds represents a greener alternative to conventional chemical synthesis processes. This method minimizes hazardous waste and energy consumption, aligning with sustainable practices in chemical manufacturing .

Case Studies

Study Research Focus Findings Applications
Hokkaido University (2024)Single-Electron Covalent BondFirst experimental evidence of a stable single-electron bond between carbon atomsPotential for new materials with unique properties
Caltech (2016)Silicon-Carbon BondsEngineered bacterial protein to create silicon-carbon bondsEnvironmentally friendly production of pharmaceuticals and agricultural chemicals

Chemical Reactions Analysis

Single-Electron Covalent Bonds in Carbon-Based Compounds

Researchers at Hokkaido University isolated the first stable compound featuring a carbon-carbon single-electron σ-bond ( ). This bond challenges traditional two-electron covalent bonding models proposed by Linus Pauling.

Key Reaction :
Hexaphenylethane derivative+I2Iodine salt dark violet crystals \text{Hexaphenylethane derivative}+I_2\rightarrow \text{Iodine salt dark violet crystals }

Mechanism :

  • Oxidation : A hexaphenylethane derivative undergoes iodine-mediated oxidation.

  • Bond Formation : A single electron is shared between two carbon atoms, forming a σ-bond with unprecedented stability.

Experimental Evidence :

  • X-ray diffraction confirmed a C–C bond distance of 1.90 Å , shorter than typical single bonds (~1.54 Å), indicating strong orbital overlap ( ).

  • Electron paramagnetic resonance (EPR) showed no unpaired electrons, supporting covalent bonding over radical intermediates.

Implications :

  • Enables synthesis of molecules with tailored electronic properties.

  • Validates theoretical frameworks for single-electron bonds in main-group chemistry.

Remote Elimination via C–H Activation for Carbon-Carbon Bond Formation

The Maulide group developed a method to selectively activate C–H bonds, forming carbon-carbon single bonds through "remote elimination" ( ).

Reaction :
Carbocation intermediateDECALIN via C H bond cleavage and C C bond formation \text{Carbocation intermediate}\rightarrow \text{DECALIN via C H bond cleavage and C C bond formation }

Mechanism :

  • Step 1 : Generate a carbocation via acid catalysis.

  • Step 2 : Cleave a non-adjacent C–H bond, bypassing traditional β-hydride elimination.

  • Step 3 : Form a new C–C bond, yielding cyclic structures like decalins.

Applications :

  • Efficient synthesis of decalins , a scaffold in pharmaceuticals (e.g., steroids).

  • Reduces synthetic steps by 30–50% compared to classical methods.

Table 1: Comparative Analysis of Bond Formation Techniques

ParameterSingle-Electron Bond ( )Remote Elimination ( )
Bond TypeC–C σ (single-electron)C–C σ (traditional)
CatalystIodineAcid/Lewis acid
Reaction Time24–48 hours1–2 hours
Yield60–75%85–92%
Key InnovationStability of 1e⁻ bondSelectivity in C–H activation

Theoretical and Practical Implications

  • Energy Dynamics : Single-electron bonds exhibit lower bond dissociation energies (~150 kJ/mol) compared to two-electron bonds (e.g., C–C: 346 kJ/mol), enabling reversible bond formation ( ).

  • Synthetic Versatility : Remote elimination avoids competing pathways (e.g., alkene formation), achieving >90% regioselectivity in complex molecules ( ).

Comparison with Similar Compounds

Enzymatic Peptide Bond Creation: GPAA1 and APIs

GPI-anchored protein biosynthesis involves the enzyme GPAA1, which catalyzes the formation of a peptide bond between a substrate protein and a glycosylphosphatidylinositol (GPI) lipid anchor. This metallo-peptide synthetase activity shares structural similarities with metallo-aminopeptidases. Pharmacological targeting using APIs like bestatin, tosedostat, and ARM1 inhibits GPAA1 by interacting with its catalytic site. These compounds feature hydrophobic/aromatic groups and hydrogen bond acceptors, enabling competitive binding to GPAA1 .

Key Data:

API Pharmacophore Features Binding Mechanism
Bestatin Hydrophobic groups, H-bond acceptors Competitive inhibition via docking
Tosedostat Aromatic rings, metal-chelating motifs Disruption of catalytic Zn²⁺ site

Epoxy Ring Formation via Oxidative Radicals

Oxidative degradation of compounds like carbamazepine involves radical-mediated cleavage of olefin bonds. Reactive oxygen species (ROS) attack double bonds, leading to intermediates such as hydroxylated derivatives and epoxy ring compounds. For instance, gemfibrozil treatment generates an epoxy intermediate through olefin bond rearrangement, followed by ring breakage into smaller organic fragments .

Hydrogen Bonding in Self-Assembling Compounds

Urea-based compounds (e.g., 3a and 3b) form stable hydrogen-bonded networks via NH–O interactions. Increasing hydrogen bond donor (HBD) acidity strengthens bond stability, with optimal 180° angles and shorter bond lengths (e.g., 1.9–2.1 Å in compound 7). Structurally similar compounds like 1–4 and 6 exhibit dimerization through four intermolecular H-bonds, critical for self-assembly in crystal structures .

Surface Bond Creation through Laser Treatment

Laser irradiation (2 W power) enhances bond strength on feldspathic porcelain by creating micromechanical retention, achieving shear bond strength comparable to acid etching. However, lower power (1 W) results in inferior performance, highlighting the sensitivity of bond creation to energy input .

Q & A

Q. How can qualitative methods complement quantitative analyses in bond-creation studies?

  • Answer: Use grounded theory to explore understudied phenomena (e.g., solvent effects on bond kinetics). Conduct open-ended interviews with domain experts to identify overlooked variables, then quantify these insights through follow-up experiments .

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